molecular formula C8H5IN2O2 B11841708 4-Iodo-5-methyl-2-nitrobenzonitrile

4-Iodo-5-methyl-2-nitrobenzonitrile

Cat. No.: B11841708
M. Wt: 288.04 g/mol
InChI Key: CVPGXQZZXXEFGM-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-2-nitrobenzonitrile: is an organic compound with the molecular formula C8H5IN2O2 and a molecular weight of 288.04 g/mol It is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-nitrobenzonitrile typically involves the nitration of a precursor compound followed by iodination. One common method involves the nitration of 4-methylbenzonitrile to form 4-methyl-2-nitrobenzonitrile, which is then subjected to iodination using iodine and a suitable oxidizing agent . The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-5-methyl-2-nitrobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic conditions, and solvents (e.g., water, acetone).

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-amino-5-methyl-2-nitrobenzonitrile.

    Reduction: 4-Iodo-5-methyl-2-aminobenzonitrile.

    Oxidation: 4-Iodo-5-carboxy-2-nitrobenzonitrile.

Scientific Research Applications

Chemistry: 4-Iodo-5-methyl-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 4-Iodo-5-methyl-2-nitrobenzonitrile depends on its chemical reactivity and the specific context in which it is used. For example, in substitution reactions, the iodine atom can be displaced by nucleophiles, leading to the formation of new compounds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

4-iodo-5-methyl-2-nitrobenzonitrile

InChI

InChI=1S/C8H5IN2O2/c1-5-2-6(4-10)8(11(12)13)3-7(5)9/h2-3H,1H3

InChI Key

CVPGXQZZXXEFGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)[N+](=O)[O-])C#N

Origin of Product

United States

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